molecular formula C14H14N4O2 B2547900 N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1705538-69-7

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2547900
CAS No.: 1705538-69-7
M. Wt: 270.292
InChI Key: YNFDWIWVGZKWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the formation of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the 2-methoxyphenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyrimidine ring can be reacted with a suitable amine and methoxybenzene derivative under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific structural features and the presence of the methoxyphenyl group, which may enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-13-5-3-2-4-11(13)17-14(19)18-7-10-6-15-9-16-12(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDWIWVGZKWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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